Carbobenzoxy-beta-alanyltaurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

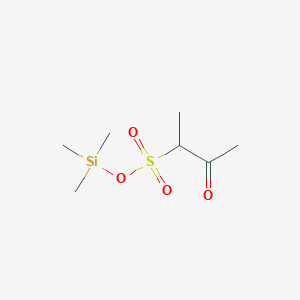

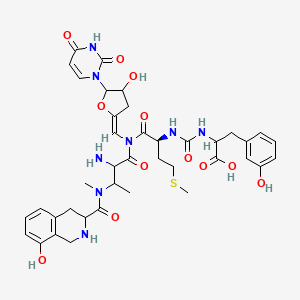

Carbobenzoxy-beta-alanyltaurine is a compound that belongs to the class of carbobenzoxy derivatives, which are widely used in peptide synthesis. The carbobenzoxy group is a protecting group for the amino function that can be removed under mild conditions, leaving the peptide bond unaffected . This compound is particularly significant in the field of biochemistry and pharmaceutical research due to its role in protecting amino acids during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbobenzoxy-beta-alanyltaurine is synthesized by coupling beta-alanine, which has its terminal amine protected with a carbobenzoxy group, to N-hydroxysuccinimide to produce an active ester of beta-alanine. This active ester is then coupled to cystamine to produce a carbobenzoxy-protected beta-alethine with an internal disulfide bond. The carbobenzoxy-protected beta-alethine is isolated, purified, and reacted with iodine to oxidize the disulfide bond, resulting in this compound .

Industrial Production Methods

The industrial production of this compound involves the use of benzyl chloroformate, which is prepared by the action of phosgene on benzyl alcohol. This method is efficient and yields high-purity carbobenzoxy derivatives .

Análisis De Reacciones Químicas

Types of Reactions

Carbobenzoxy-beta-alanyltaurine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in the carbobenzoxy-protected beta-alethine is oxidized using iodine.

Substitution: The amino group in beta-alanine is protected with a carbobenzoxy group to prevent unwanted reactions during peptide synthesis.

Common Reagents and Conditions

Catalytic Hydrogenation: Hydrogen over palladium on carbon is used to remove the carbobenzoxy group.

Iodine: Used to oxidize the disulfide bond in carbobenzoxy-protected beta-alethine.

Phosgene and Benzyl Alcohol: Used to prepare benzyl chloroformate, a key reagent in the synthesis of carbobenzoxy derivatives.

Major Products Formed

Beta-alanyl-taurine: Formed by removing the carbobenzoxy group from this compound using UV radiation.

Carbobenzoxy-protected beta-alethine: An intermediate in the synthesis of this compound.

Aplicaciones Científicas De Investigación

Carbobenzoxy-beta-alanyltaurine has several scientific research applications, including:

Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.

Biological Research: Supports cell vitality and increases cellular life span and bioproductivity in in vitro cell culture.

Pharmaceutical Research: Used in the development of peptide-based therapeutics.

Industrial Applications: Used in the production of aspartame and other peptide-based products.

Mecanismo De Acción

Carbobenzoxy-beta-alanyltaurine exerts its effects by protecting the amino group of beta-alanine during peptide synthesis. The carbobenzoxy group is stable under acidic and basic conditions and can be removed under mild conditions using catalytic hydrogenation. This protection prevents unwanted reactions and allows for the selective coupling of amino acids .

Comparación Con Compuestos Similares

Similar Compounds

Beta-alanyl-taurine: A similar compound that lacks the carbobenzoxy protecting group.

Uniqueness

Carbobenzoxy-beta-alanyltaurine is unique due to its carbobenzoxy protecting group, which provides stability under various conditions and can be easily removed. This makes it highly valuable in peptide synthesis and other applications

Propiedades

Número CAS |

53329-43-4 |

|---|---|

Fórmula molecular |

C13H18N2O6S |

Peso molecular |

330.36 g/mol |

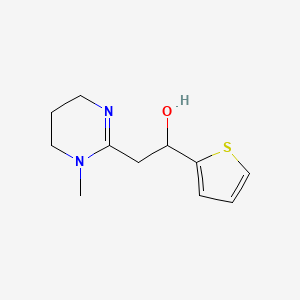

Nombre IUPAC |

2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C13H18N2O6S/c16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20) |

Clave InChI |

JPDXFSFKFIWBER-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)

![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)